molecular formula C9H11N5O2 B5965248 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine

2-nitro-1-[(E)-1-phenylethylideneamino]guanidine

Cat. No.: B5965248
M. Wt: 221.22 g/mol
InChI Key: BBYVYBIDTBXVGX-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-1-[(E)-1-phenylethylideneamino]guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that makes it an interesting subject for scientific research.

Chemical Reactions Analysis

Types of Reactions: 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form nitroguanidines, which are useful intermediates in the synthesis of other guanidine derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorotrimethylsilane, isocyanides, and amines . The reaction conditions are typically mild, with room temperature being sufficient for most reactions .

Major Products: The major products formed from the reactions of this compound include N-phthaloyl-guanidines and nitroguanidines . These products are valuable intermediates in the synthesis of other guanidine derivatives.

Properties

IUPAC Name

2-nitro-1-[(E)-1-phenylethylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-7(8-5-3-2-4-6-8)11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYVYBIDTBXVGX-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=N[N+](=O)[O-])N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N/C(=N/[N+](=O)[O-])/N)/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.